

# (Z)-Metominostrobin: A Technical Guide to its Solubility in Organic Solvents

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## Compound of Interest

Compound Name: (Z)-Metominostrobin

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This technical guide provides an in-depth overview of the solubility of **(Z)-Metominostrobin** in organic solvents. Due to the limited availability of specific quantitative data for the (Z)-isomer in publicly accessible literature, this document presents the available data for Metominostrobin, alongside a comprehensive, synthesized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this active ingredient.

## Core Data Presentation: Solubility of Metominostrobin

The following table summarizes the available quantitative solubility data for Metominostrobin. It is important to note that the specific isomer was not designated in the source data.

Organic Solvent	Temperature (°C)	Solubility (mg/L)
Dichloromethane	20	1,380,000[1]

Qualitative solubility information from various sources indicates that **(Z)-Metominostrobin** is also slightly soluble in chloroform and methanol. However, specific quantitative values are not readily available.

# Experimental Protocol: Determination of (Z)-Metominostrobin Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of **(Z)-Metominostrobin** in an organic solvent, based on established scientific principles such as the shake-flask method, followed by quantitative analysis.

## 1. Materials and Equipment:

- **(Z)-Metominostrobin** (analytical standard, purity >98%)
- Selected organic solvents (HPLC grade or equivalent)
- Analytical balance (readable to  $\pm 0.1$  mg)
- Volumetric flasks and pipettes (Class A)
- Glass vials with screw caps and PTFE septa
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
- Vortex mixer
- Centrifuge (optional)

## 2. Preparation of Standard Solutions:

- Accurately weigh a precise amount of **(Z)-Metominostrobin** and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high concentration.
- Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with known concentrations. This calibration curve will be used to determine the concentration of the saturated solution.

### 3. Solubility Determination (Shake-Flask Method):

- Add an excess amount of **(Z)-Metominostrobin** to a series of glass vials. The excess solid should be visually apparent.
- Accurately pipette a known volume of the selected organic solvent into each vial.
- Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 20°C, 25°C, 37°C).
- Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
- After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., several hours) to allow the excess solid to settle.

### 4. Sample Preparation and Analysis:

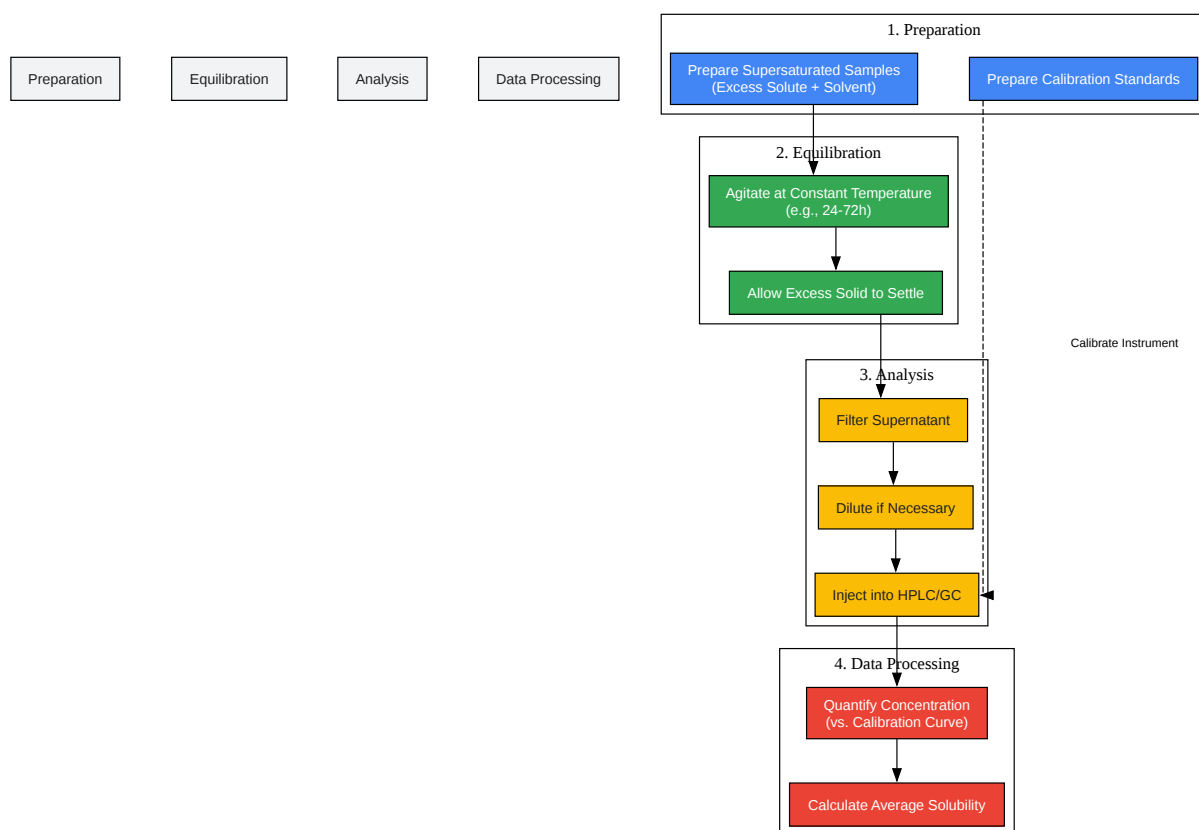
- Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
- Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
- If necessary, dilute the filtered supernatant with the organic solvent to bring the concentration within the linear range of the analytical method.
- Analyze the prepared samples using a validated HPLC or GC method. The choice of method will depend on the physicochemical properties of **(Z)-Metominostrobin** and the solvent.
- Quantify the concentration of **(Z)-Metominostrobin** in the samples by comparing the analytical response to the calibration curve generated from the standard solutions.

### 5. Data Analysis and Reporting:

- Calculate the solubility of **(Z)-Metominostrobin** in the organic solvent at the specified temperature. The solubility is the average concentration determined from the replicate saturated solutions.
- Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
- The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **(Z)-Metominostrobin** in an organic solvent.



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Caption: Experimental workflow for solubility determination.

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## References

- 1. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]
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